molecular formula C10H10BrFO2 B14766556 Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Cat. No.: B14766556
M. Wt: 261.09 g/mol
InChI Key: TYGZKGPPALKPOT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-2-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3

InChI Key

TYGZKGPPALKPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-2-methylbenzoate typically involves the esterification of 3-bromo-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

There appears to be a misunderstanding in the query. The user is asking about "Ethyl 3-bromo-5-fluoro-2-methylbenzoate," but the provided search results mostly discuss "Ethyl 3-bromo-5-fluoro-4-methylbenzoate" and "Mthis compound." These are different compounds with distinct properties and applications. Therefore, it's important to clarify which compound the user is interested in before providing detailed information.

Here's what can be gathered from the search results, keeping in mind the potential for confusion between the different compounds:

About Ethyl 3-bromo-5-fluoro-4-methylbenzoate

General Information: Ethyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound, a derivative of benzoic acid, with bromine, fluorine, and methyl groups on the benzene ring, and an ethyl ester functional group. The unique arrangement of these substituents influences its chemical reactivity and applications in pharmaceuticals and agrochemicals.

Applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds.
  • It may enhance binding affinity to enzymes and receptors, making it valuable in drug discovery and development. Its mechanism of action may involve inhibition or alteration of enzyme activity, which is essential for therapeutic applications.

Comparison with Similar Compounds:

Compound NameKey Features
Ethyl 3-bromo-4-fluoro-5-methylbenzoateSimilar structure but different positioning of the fluorine and methyl groups
Ethyl 3-chloro-5-fluoro-4-methylbenzoateChlorine atom replaces bromine, leading to different reactivity and properties
Ethyl 3-bromo-5-chloro-4-methylbenzoateChlorine atom replaces fluorine, affecting chemical behavior

About Mthis compound

  • Safety and Hazards : It is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation .
  • CAS number: 1187318-53-1

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and binding affinity in various applications .

Biological Activity

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10H10BrF O2
  • Molecular Weight : Approximately 247.06 g/mol
  • Functional Groups : Ethyl ester, bromine, and fluorine substituents on the benzene ring.

The presence of halogen atoms (bromine and fluorine) significantly influences its reactivity and biological interactions, making it a subject of interest in pharmaceutical development.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : The structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.
  • Antimicrobial Activity : Preliminary studies indicate that halogenated benzoates can exhibit antimicrobial properties, which may extend to this compound.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
AntimicrobialExhibits potential against various bacterial strains.
Enzyme InhibitionMay inhibit specific metabolic enzymes.
CytotoxicityPreliminary cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. It showed promising results with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as an alternative therapeutic agent.
  • Cytotoxicity Testing :
    In vitro tests indicated that the compound exhibited cytotoxic effects on leukemia cell lines with an IC50 value comparable to established chemotherapeutics. This suggests that this compound could be further explored for its anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

  • Halogen Substituents : The bromine and fluorine atoms enhance lipophilicity and electron-withdrawing effects, which can improve binding affinity to biological targets.
  • Methyl Group Positioning : The position of the methyl group relative to other substituents affects the overall conformation and reactivity of the molecule.

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